molecular formula C23H18Cl2N2O2 B10932691 1-(2,4-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole

1-(2,4-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole

Cat. No.: B10932691
M. Wt: 425.3 g/mol
InChI Key: BAIUEBJUAMTDRG-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with dichlorophenyl and methoxyphenyl groups

Preparation Methods

The synthesis of 1-(2,4-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions.

    Substitution Reactions: The pyrazole ring is then subjected to electrophilic aromatic substitution reactions to introduce the 2,4-dichlorophenyl and 3-methoxyphenyl groups. This can be achieved using chlorinated benzene derivatives and methoxybenzene derivatives in the presence of a suitable catalyst.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(2,4-Dichlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms, potentially altering the functional groups attached to the pyrazole ring.

The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with modified electronic and steric properties.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole has been explored for various scientific research applications:

    Medicinal Chemistry: The compound has shown potential as a pharmacophore in the design of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: Its unique structural features make it a candidate for the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Researchers have investigated its interactions with biological macromolecules, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects.

Comparison with Similar Compounds

1-(2,4-Dichlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-(2,4-Dichlorophenyl)-3,5-diphenyl-1H-pyrazole: This compound lacks the methoxy groups, which may affect its electronic properties and biological activity.

    1-(2,4-Dichlorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole: The position of the methoxy groups is different, potentially altering its steric interactions and reactivity.

    1-(2,4-Dichlorophenyl)-3,5-bis(3-chlorophenyl)-1H-pyrazole: The presence of additional chlorine atoms can influence its chemical stability and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H18Cl2N2O2

Molecular Weight

425.3 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-3,5-bis(3-methoxyphenyl)pyrazole

InChI

InChI=1S/C23H18Cl2N2O2/c1-28-18-7-3-5-15(11-18)21-14-23(16-6-4-8-19(12-16)29-2)27(26-21)22-10-9-17(24)13-20(22)25/h3-14H,1-2H3

InChI Key

BAIUEBJUAMTDRG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NN2C3=C(C=C(C=C3)Cl)Cl)C4=CC(=CC=C4)OC

Origin of Product

United States

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